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Compound of Interest

Compound Name: Achn-975

Cat. No.: B605131

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical overview of the preliminary studies
on ACHN-975. It focuses on its mechanism of action, antibacterial efficacy, and the
toxicological findings that influenced its clinical development. While "cytotoxicity" is often
associated with anti-cancer agents, in the context of ACHN-975, it primarily refers to its potent
bactericidal activity against Gram-negative bacteria. The systemic toxicity observed in
preclinical and clinical studies, which ultimately led to the cessation of its development, is also
detailed.

Executive Summary

ACHN-975 is a selective, hydroxamate-based inhibitor of UDP-3-O-acyl-N-acetylglucosamine
deacetylase (LpxC), an essential enzyme in Gram-negative bacteria.[1][2] It catalyzes the first
committed step in the biosynthesis of lipid A, the anchor of lipopolysaccharide (LPS) in the
bacterial outer membrane.[3][4] Developed by Achaogen, ACHN-975 demonstrated potent in
vitro and in vivo bactericidal activity, particularly against multidrug-resistant Pseudomonas
aeruginosa.[3] It was the first LpxC inhibitor to advance to Phase 1 clinical trials.[4][5] However,
its development was discontinued due to an insufficient therapeutic window, marked by dose-
limiting cardiovascular toxicity observed in preclinical models and early clinical studies.[3][6]
This paper synthesizes the available preclinical data, focusing on its mechanism, antibacterial
cytotoxicity, and the safety profile that halted its progression.
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Mechanism of Action: Inhibition of Lipid A
Biosynthesis

ACHN-975 exerts its bactericidal effect by targeting a highly conserved and essential pathway
in Gram-negative bacteria. The LpxC enzyme is a zinc-dependent metalloamidase responsible
for deacetylating UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[7] This is an
irreversible and critical step for the synthesis of lipid A.

The inhibitory mechanism of ACHN-975 is centered on its hydroxamic acid moiety, which
chelates the catalytic Zn2* ion within the LpxC active site.[5][8] This action, combined with
interactions between the inhibitor's long hydrophobic tail and the enzyme's active-site tunnel,
results in potent, subnanomolar inhibition of the enzyme.[7][9] The disruption of this pathway
compromises the integrity of the bacterial outer membrane, leading to rapid, concentration-
dependent cell death.[3]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b605131?utm_src=pdf-body
https://www.medchemexpress.com/achn-975.html
https://www.benchchem.com/product/b605131?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7962117/
https://www.researchgate.net/figure/Chemical-structural-formula-of-ACHN-975_fig1_349894175
https://www.medchemexpress.com/achn-975.html
https://www.researchgate.net/publication/360213253_Leaks_in_the_Pipeline_a_Failure_Analysis_of_Gram-Negative_Antibiotic_Development_from_2010_to_2020
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811409/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Lipid A Biosynthesis Pathway

Membrane Disruption & ACHN-975
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Caption: Mechanism of ACHN-975 targeting the bacterial LpxC enzyme.
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Quantitative Data: In Vitro & In Vivo Efficacy

ACHN-975 demonstrated potent activity against a wide range of Gram-negative pathogens. Its

efficacy was quantified through enzyme inhibition assays (ICso) and antimicrobial susceptibility

testing (MIC).

In Vitro Enzyme Inhibition and Antibacterial Activity

The compound showed subnanomolar inhibitory activity against the purified LpxC enzyme and

low MIC values against clinical isolates, including multidrug-resistant strains.

Parameter Target Value Reference(s)
P. aeruginosa LpxC
ICso0 - 0.68 nM [1]
(purified)
Enterobacteriaceae
0.02 nM [7]
spp.
MICso P. aeruginosa 0.06 pg/mL [31[7]
MICo0 P. aeruginosa 0.25 pg/mL [31[7]
Enterobacteriaceae
1 pg/mL [7]
spp.
P. aeruginosa
MIC Range 0.12 pg/mL [7]
APAE1064
P. aeruginosa
0.06 pg/mL [7]

APAE1232

In Vivo Bactericidal Activity

Efficacy was confirmed in murine infection models, where ACHN-975 showed concentration-

dependent bactericidal effects.
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. Dosing
Animal Model Pathogen . Outcome Reference(s)
(Single, IP)
) ) Steady reduction
Neutropenic P. aeruginosa ] o
) 5 mg/kg in bacterial titers [31[7]
Mouse Thigh ATCC 27853 o
within 4h
Increased
10 mg/kg efficacy over 5 [31[7]
mg/kg dose
Most rapid
30 mg/kg reduction in [31[7]

bacterial load

Experimental Protocols

The preclinical evaluation of ACHN-975 involved standard microbiological and pharmacological

assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method following Clinical and
Laboratory Standards Institute (CLSI) guidelines.

o Preparation: A two-fold serial dilution of ACHN-975 was prepared in cation-adjusted Mueller-
Hinton broth in 96-well microtiter plates.

 Inoculation: Each well was inoculated with a standardized bacterial suspension to a final
concentration of approximately 5 x 10> colony-forming units (CFU)/mL.

e |ncubation: Plates were incubated at 35-37°C for 18-24 hours.

e Analysis: The MIC was recorded as the lowest concentration of ACHN-975 that completely
inhibited visible bacterial growth.

In Vivo Neutropenic Mouse Thigh Infection Model

This model was used to assess the in vivo pharmacodynamics of ACHN-975.
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Immunosuppression: Mice were rendered neutropenic by intraperitoneal (IP) injections of
cyclophosphamide on days -4 and -1 before infection.

Infection: On day 0, mice were inoculated via intramuscular injection into the thigh with a
clinical isolate of P. aeruginosa (e.g., ATCC 27853).

Treatment: Two hours post-infection, cohorts of mice received single IP doses of ACHN-975
(e.g., 5, 10, 30 mg/kg) or a vehicle control.

Quantification: At specified time points (e.g., 0, 2, 4, 6, 24 hours) post-treatment, mice were
euthanized, the thighs were homogenized, and serial dilutions were plated to determine
bacterial CFU counts.
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Caption: Standard experimental workflows for ACHN-975 evaluation.

Safety, Toxicology, and Discontinuation

Despite its promising antibacterial profile, the clinical development of ACHN-975 was
terminated due to safety concerns that emerged from preclinical and Phase 1 studies. The key
issue was a narrow therapeutic window between the efficacious dose and the dose causing
significant adverse effects.
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e Preclinical Findings: Studies in animal models revealed cardiovascular liabilities, including

bradycardia (a slowing of the heart rate).[9]

e Phase 1 Clinical Trial Findings: A Phase 1 single ascending dose (SAD) study identified a
dose-limiting toxicity (DLT) of transient hypotension (low blood pressure) without a
compensatory increase in heart rate (tachycardia).[3] Additionally, inflammation at the

infusion site was reported.[5]

These adverse effects were deemed compound-specific and not necessarily a class-wide issue
for all LpxC inhibitors.[10] However, for ACHN-975, the risk-benefit profile was unfavorable, as
the doses required to prevent the emergence of bacterial resistance were too close to those
causing unacceptable toxicity.[3][9] This insufficient therapeutic margin was the primary reason

for halting its development.

ACHN-975
Development Start

Click to download full resolution via product page
Caption: Logical flow of ACHN-975's development and discontinuation.

Conclusion

ACHN-975 stands as a seminal molecule in the development of LpxC inhibitors. It validated
LpxC as a viable antibacterial target and demonstrated that potent, bactericidal agents could
be developed against challenging Gram-negative pathogens. The preliminary studies
showcased its excellent antibacterial cytotoxicity and in vivo efficacy. However, the project also
served as a crucial case study on the importance of the therapeutic window. The compound-
specific cardiovascular toxicities identified in safety studies ultimately outweighed its
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antibacterial benefits, leading to the termination of its clinical development. The lessons learned
from ACHN-975 continue to inform the design and screening of next-generation LpxC
inhibitors, with a focus on maintaining high potency while engineering out the off-target effects
that limit safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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